Fmoc-N-Me-Asp(OMe)-OH
Overview
Description
Fmoc-N-Me-Asp(OMe)-OH, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-aspartic acid 1-methyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Asp(OMe)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using the Fmoc group. This is usually achieved by reacting aspartic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Methylation of the Aspartic Acid: The carboxyl group of aspartic acid is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
N-Methylation: The nitrogen atom of the amino group is methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Asp(OMe)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the free carboxylic acid using acidic or basic conditions.
Amide Bond Formation: The compound can react with other amino acids or peptides to form amide bonds, which is a key step in peptide synthesis.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Methanol and Sulfuric Acid: Used for esterification.
Methyl Iodide and Sodium Hydride: Used for N-methylation.
Major Products Formed
Deprotected Amino Acid: Formed after removal of the Fmoc group.
Free Carboxylic Acid: Formed after hydrolysis of the methyl ester.
Peptides: Formed through amide bond formation with other amino acids.
Scientific Research Applications
Fmoc-N-Me-Asp(OMe)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for various biological studies.
Structural Studies: Used in the study of protein structure and function.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Asp(OMe)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing for further reactions or modifications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OMe)-OH: Similar to Fmoc-N-Me-Asp(OMe)-OH but without the N-methylation.
Fmoc-Glu(OMe)-OH: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Fmoc-Lys(OMe)-OH: Used for the synthesis of peptides containing lysine residues.
Uniqueness
This compound is unique due to the presence of the N-methyl group, which can influence the conformation and reactivity of the compound. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22(18(20(24)25)11-19(23)27-2)21(26)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVMGWHKJKUFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)OC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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